molecular formula C16H14O B13526680 (E)-4-(4-Biphenylyl)-3-buten-2-on [German] CAS No. 32979-83-2

(E)-4-(4-Biphenylyl)-3-buten-2-on [German]

Cat. No.: B13526680
CAS No.: 32979-83-2
M. Wt: 222.28 g/mol
InChI Key: WOYQFGGEPKZWQM-BQYQJAHWSA-N
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Properties

CAS No.

32979-83-2

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(E)-4-(4-phenylphenyl)but-3-en-2-one

InChI

InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+

InChI Key

WOYQFGGEPKZWQM-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-phenylphenyl)but-3-en-2-one can be synthesized through the aldol condensation of benzaldehyde and acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the condensation, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 4-(4-phenylphenyl)but-3-en-2-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-phenylphenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-phenylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenylphenyl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

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